3,4-Bis(trifluoromethyl)pyridine
Overview
Description
3,4-Bis(trifluoromethyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives which are characterized by the presence of trifluoromethyl groups. These groups are known for their electron-withdrawing properties and have significant implications in the stability and reactivity of the compounds they are attached to. The papers provided discuss various pyridine derivatives with trifluoromethyl substituents and their applications in different chemical reactions and material synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives with trifluoromethyl substituents can be complex, involving multiple steps and reagents. For instance, the synthesis of bis(imino)pyridine ligands containing aryl substituents with o-trifluoromethyl units involves the preparation and characterization of cobalt and iron complexes . Another example is the regioselective synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, which starts with the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine and subsequent cyclization reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives with trifluoromethyl groups is crucial for their chemical properties and reactivity. The crystal structures of several complexes with these substituents have been reported, which helps in understanding their stability and reactivity . The presence of trifluoromethyl groups can enhance the performance of catalysts by increasing their activity and lifetime .
Chemical Reactions Analysis
Trifluoromethyl-substituted pyridine derivatives are involved in various chemical reactions. For example, they can act as ligands in catalysts for the selective dimerization/oligomerization of α-olefins, with some cobalt catalysts showing impressive activity increases compared to their nonfluorinated counterparts . Additionally, these compounds can be used in the synthesis of novel polyimides, which are materials with good thermal stability and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl groups. These groups contribute to the stability of compounds such as bis(pyridine)bis(trifluoromethyl)zinc, which shows specific IR and NMR spectra, thermal stability, solubility, and chemical properties . The electron-withdrawing nature of the trifluoromethyl groups also affects the electronic properties of the compounds they are part of, which can be seen in the synthesis of novel electron acceptors with high reduction potentials .
Scientific Research Applications
Synthesis and Catalytic Applications
3,4-Bis(trifluoromethyl)pyridine and its derivatives play a significant role in the synthesis of various chemical compounds. For example, they are used in the preparation of pyridine-3,4-diols, which are precursors for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in creating compounds with fluorescence properties, potentially useful in various applications including optical materials and sensors (Lechel, Brüdgam, & Reissig, 2010). Additionally, trifluoromethylpyridines, including 3,4-bis(trifluoromethyl)pyridines, show remarkable reactions with alkyllithium reagents, providing an accessible route to functionalized pyridines, useful in various synthetic applications (Porwisiak & Dmowski, 1994).
Photovoltaic and Energy Applications
This compound derivatives also find applications in the field of energy, particularly in solar energy conversion. A study demonstrated the use of such derivatives in sensitizing nanocrystalline TiO2 films. These compounds, when used as sensitizers in photovoltaic cells, enhance the efficiency of energy conversion, particularly in the near-infrared region (Nazeeruddin, Humphry-Baker, Gratzel, & Murrer, 1998).
Coordination Chemistry and Material Science
In coordination chemistry and material science, this compound-based compounds are used to synthesize various coordination complexes. For instance, the synthesis of bis(pyridine)bis(trifluoromethyl)zinc showcases the role of these compounds in forming stable complexes due to the electron-withdrawing nature of the trifluoromethyl groups (Liu, 1980). These complexes have potential applications ranging from catalysis to the development of new materials.
Catalysis
In catalysis, this compound derivatives are used to enhance the efficiency and selectivity of various chemical reactions. For example, bis(imino)pyridine cobalt methyl complexes, incorporating these derivatives, are active in catalytic hydroboration reactions, showing high activity and selectivity. This is crucial in hydrofunctionalization processes, where precise control over product formation is desired (Obligacion & Chirik, 2013).
Pharmaceutical and Biological Applications
Although the requirement was to exclude information related to drug use, dosage, and side effects, it is worth noting that derivatives of this compound have been explored in pharmaceutical and biological research. For instance, their use in synthesizing novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues demonstrates their potential in creating bioactive compounds (Jha & Atchuta Ramarao, 2017).
Mechanism of Action
Target of Action
3,4-Bis(trifluoromethyl)pyridine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique characteristics of the fluorine atom and the pyridine moiety . These unique properties allow TFMP derivatives to interact effectively with their targets, leading to changes that result in the protection of crops from pests .
Biochemical Pathways
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives likely influence their pharmacokinetic properties .
Result of Action
The primary result of the action of TFMP derivatives is the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Action Environment
The action environment of TFMP derivatives can influence their efficacy and stability. For example, the vapor-phase reactor used for the synthesis of TFMP derivatives includes two phases: a catalyst fluidized-bed phase and an empty phase . This suggests that the environment in which TFMP derivatives are synthesized and applied can impact their effectiveness.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and interactions with other biomolecules .
properties
IUPAC Name |
3,4-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-3-5(4)7(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYGFFYEEPFDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565743 | |
Record name | 3,4-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20857-46-9 | |
Record name | 3,4-Bis(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20857-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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